2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide
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Overview
Description
2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrimidine ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine intermediate, which is then coupled with the benzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reactions. For instance, the Suzuki-Miyaura coupling reaction is frequently employed to form the carbon-carbon bonds between the aromatic rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, coupling reactions such as Suzuki-Miyaura are used in its synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring.
Scientific Research Applications
2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: This compound shares a similar pyrimidine structure and is used as an intermediate in the synthesis of various pharmaceuticals.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are widely studied for their biological activity and potential therapeutic applications.
Uniqueness
2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide is unique due to its specific combination of functional groups and its potential for targeted biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c1-11-8-16(23-6-2-3-7-23)22-15(21-11)10-20-17(24)13-5-4-12(19)9-14(13)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMLOWCWHSVWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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